molecular formula C8H19NO B14419554 3-(Methylamino)heptan-1-OL CAS No. 85091-15-2

3-(Methylamino)heptan-1-OL

Cat. No.: B14419554
CAS No.: 85091-15-2
M. Wt: 145.24 g/mol
InChI Key: NVNYTIOFBAMXPS-UHFFFAOYSA-N
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Description

3-(Methylamino)heptan-1-OL is an organic compound with the molecular formula C8H19NO and a monoisotopic mass of 145.14667 Da . It is one of several structural isomers sharing this formula . As an amino alcohol, this compound belongs to a class of chemicals known to serve as versatile intermediates in organic synthesis and pharmaceutical research. Amino alcohols are commonly employed in the development of active pharmaceutical ingredients and as building blocks for more complex molecules . For instance, structurally related compounds, such as 3-(methylamino)-1-(2-thienyl)propan-1-ol, are key intermediates in the synthesis of pharmaceuticals like duloxetine . Similarly, other alkanolamines, such as 3-Methylamino-1-propanol, are utilized in material science for redispersing compacted solids for analysis . Researchers may explore the properties of this compound for similar applications in material science or as a precursor in synthetic chemistry. The specific research value and detailed mechanism of action for this exact compound are areas for further investigation by the scientific community. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85091-15-2

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

3-(methylamino)heptan-1-ol

InChI

InChI=1S/C8H19NO/c1-3-4-5-8(9-2)6-7-10/h8-10H,3-7H2,1-2H3

InChI Key

NVNYTIOFBAMXPS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCO)NC

Origin of Product

United States

Synthetic Methodologies for 3 Methylamino Heptan 1 Ol

Retrosynthetic Analysis for the Heptan-1-OL Framework with C3 Methylamino Functionality

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(Methylamino)heptan-1-OL, the primary disconnections are typically made at the carbon-nitrogen bond of the methylamino group and at strategic carbon-carbon bonds within the heptane (B126788) chain.

The most common disconnection is at the C-N bond, which suggests a reaction between a C3-functionalized heptan-1-ol derivative and a methylamine (B109427) equivalent. This leads to two main synthons: a nucleophilic methylamine synthon (CH₃NH⁻) and an electrophilic 3-heptan-1-ol synthon. The electrophilic synthon could be derived from a precursor such as 3-oxoheptan-1-ol or a heptan-1-ol derivative with a leaving group at the C3 position. This approach forms the basis for methods like reductive amination and nucleophilic substitution.

Alternatively, a disconnection can be envisioned that builds the carbon skeleton itself, for instance, through an aldol-type reaction or a Grignard addition, followed by the introduction of the amino group. However, functional group interconversion strategies on a pre-existing C7 chain are generally more direct.

Direct Synthesis Approaches for the Methylamino Alcohol Moiety

Direct synthesis approaches focus on the formation of the key methylamino alcohol feature on a heptane backbone. These methods are often efficient and can sometimes be performed in a single pot.

Reductive amination is a widely used and versatile method for the synthesis of amines. wikipedia.org It involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This one-pot procedure is highly efficient and can be applied to a wide range of substrates. nih.gov

A primary strategy for the synthesis of this compound is the reductive amination of a suitable ketone precursor, such as 3-oxoheptan-1-ol or a protected derivative. In this process, the ketone reacts with methylamine under weakly acidic conditions to form an iminium ion intermediate. wikipedia.org This intermediate is then reduced by a hydride reducing agent present in the reaction mixture.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common. masterorganicchemistry.com These reagents are mild enough to selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol or ethanol.

Table 1: Reductive Amination Conditions for Analogous Systems

Ketone Precursor Amine Reducing Agent Solvent Yield (%)
Cyclohexanone Methylamine NaBH₃CN Methanol ~85%
Acetophenone N-methylaniline HSiCl₃/TMEDA Dichloromethane 92% nih.gov

This table presents data for analogous reductive amination reactions to illustrate typical conditions and yields, as specific data for 3-oxoheptan-1-ol was not available in the provided search results.

An alternative to hydride reducing agents is catalytic hydrogenation. In this approach, the mixture of the ketone precursor and methylamine is subjected to hydrogen gas in the presence of a heterogeneous catalyst. google.comgoogle.com Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). youtube.com

The reaction proceeds by the initial formation of the imine, which is then hydrogenated on the catalyst surface to yield the secondary amine. This method is often considered a "green" chemical process due to the avoidance of stoichiometric metal hydride reagents. A patent for the preparation of 3-methylamino-1-phenylpropanol describes a similar process where a ketone precursor is reduced using a Raney nickel catalyst under hydrogen pressure. google.com

Table 2: Catalytic Hydrogenation Conditions for Amines

Catalyst Hydrogen Pressure Temperature (°C) Solvent Substrate Product
Raney Nickel 0.3-1.5 MPa 25-80 Ethanol/Water 3-methylamino-1-phenylpropanone HCl 3-methylamino-1-phenylpropanol HCl google.com
Raney Nickel Atmospheric Room Temp. Ethanol N-(2-nitrobenzyl)-1-phenyl-2-methylaminoethanol N-(2-aminobenzyl)-1-phenyl-2-(methylamino)ethanol google.comgoogle.com

Nucleophilic reactions provide another direct route to this compound. One common strategy involves the ring-opening of an epoxide. For instance, reacting 1,2-epoxyheptane with methylamine would result in nucleophilic attack at the C2 position, yielding 1-(methylamino)heptan-2-ol, which is a constitutional isomer of the target molecule. To obtain the desired 3-amino alcohol, a different precursor, such as an epoxide at the 2,3-position or a substrate with a leaving group at the C3 position, would be necessary.

A more direct approach would be the nucleophilic substitution of a suitable leaving group (e.g., a halide or a sulfonate ester) at the C3 position of a heptan-1-ol derivative with methylamine. The success of this reaction depends on the efficiency of the substitution reaction versus potential elimination side reactions.

A more sophisticated approach to synthesizing 1,3-amino alcohols like this compound involves the use of isoxazolidine intermediates. nih.gov This method often begins with a 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. nih.gov For the synthesis of the target molecule, a nitrone derived from methylamine could react with an alkene such as pent-1-ene.

The resulting isoxazolidine ring is a stable intermediate that can be isolated and purified. The crucial step is the subsequent reductive cleavage of the N-O bond within the isoxazolidine ring. nih.gov This is typically achieved through catalytic hydrogenation, which breaks the weakest bond (N-O) and reduces the functionality to the desired 1,3-amino alcohol. This method allows for a high degree of control over stereochemistry, making it valuable for the synthesis of chiral molecules. researchgate.net

Reductive Amination Strategies

Enantioselective Synthesis of Chiral this compound

The creation of the chiral center at the C-3 position of this compound with a high degree of stereochemical purity is paramount. This can be achieved through several key strategies, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic methods.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. For the synthesis of chiral 1,3-amino alcohols, this approach typically involves the diastereoselective alkylation or reduction of a substrate covalently bonded to the auxiliary.

One common strategy involves the use of amino acid-derived auxiliaries, such as pseudoephedrine or oxazolidinones. nih.gov For instance, a synthetic approach to this compound could begin with the acylation of a chiral auxiliary like (1S,2S)-(+)-pseudoephedrine with an appropriate carboxylic acid derivative. The resulting amide can then undergo diastereoselective alkylation. Subsequent removal of the auxiliary by hydrolysis or reduction would yield an enantiomerically enriched intermediate that can be converted to the final amino alcohol. nih.gov The stereoselectivity is guided by the rigid, chelated conformation of the intermediate enolate, which blocks one face from the incoming electrophile.

Another well-established class of auxiliaries are oxazolidinones, which can be used in stereoselective aldol reactions to create two contiguous stereocenters. wikipedia.org While not directly applicable to a simple alkylation for the 3-amino group, related strategies involving conjugate addition to α,β-unsaturated systems bearing an oxazolidinone auxiliary could be envisioned for constructing the carbon skeleton with high diastereoselectivity.

Table 1: Representative Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Key Feature
Pseudoephedrine Diastereoselective Alkylation Forms rigid lithium chelated enolates, providing excellent facial discrimination. nih.gov
Evans Oxazolidinones Diastereoselective Aldol Reactions Steric hindrance directs incoming electrophiles, yielding high diastereoselectivity. wikipedia.org
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Asymmetric Synthesis of Amino Acids Forms a nickel (II) complex with glycine, enabling diastereoselective alkylation. tcichemicals.com
Camphorsultam Aldol and Michael Reactions Provides high asymmetric induction due to its rigid bicyclic structure. wikipedia.org

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. Key strategies for synthesizing chiral amino alcohols include the asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral precursor, such as a β-amino ketone.

Transition-metal catalysis, particularly with ruthenium, rhodium, or iridium complexes bearing chiral ligands, is a powerful tool for the enantioselective reduction of ketones. For example, the precursor 3-(Methylamino)heptan-1-one could be subjected to asymmetric hydrogenation using a chiral Ru-PHOX catalyst. sioc-journal.cn Under optimized conditions of hydrogen pressure, solvent, and base, this reaction can provide the desired chiral amino alcohol with high conversion and excellent enantioselectivity (up to 98% ee). sioc-journal.cn Similarly, Noyori-type catalysts, such as RuCl(p-cymene)[(S,S)-Ts-DPEN], are highly effective for the asymmetric transfer hydrogenation of ketones, using formic acid/triethylamine as the hydrogen source. acs.org

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has also emerged as a vital strategy. nih.gov Chiral β-amino acids or their derivatives can catalyze reactions like Michael additions to form intermediates for amino alcohols. mdpi.com Furthermore, chiral aldehyde catalysis, often based on BINOL derivatives, can be employed for the asymmetric functionalization of amino acid esters, which could serve as precursors in a multi-step synthesis. frontiersin.org

Table 2: Examples of Asymmetric Catalytic Reductions for Chiral Alcohol Synthesis

Catalyst System Substrate Type Typical Enantioselectivity (ee) Reference Finding
RuPHOX-Ru / H₂ β-Imide Ketones >98% Provides an efficient route to chiral γ-amino alcohols with excellent yields and enantioselectivities. sioc-journal.cn
(S,S)-Ts-DPEN-Ru(II) / HCOOH-NEt₃ α-Methoxyimino-β-keto esters 93-99% Highly effective for transfer hydrogenation, showing excellent enantiocontrol for Z-configured substrates. acs.org
Oxazaborolidine / BH₃ Aromatic & Aliphatic Ketones 81-98% In situ generated catalysts from chiral lactam alcohols show high enantioselectivities, which can be enhanced by additives. mdpi.com
Chiral Pyridine-Oxazoline-Pd(II) α-Keto Imines High Enables asymmetric arylation to produce chiral α-amino ketones. nih.gov

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. mdpi.com For the synthesis of chiral amino alcohols, key enzymatic reactions include asymmetric reduction of ketones and reductive amination. nih.govresearchgate.net

Ketoreductases (KREDs) are a class of oxidoreductase enzymes that can reduce ketones to alcohols with exceptionally high enantioselectivity. A precursor like 3-(methylamino)heptan-1-one could be stereoselectively reduced using a suitable KRED. These reactions require a nicotinamide cofactor (NADH or NADPH), which is typically regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose as the ultimate reductant. nih.gov

Alternatively, amine dehydrogenases (AmDHs) offer a direct route to chiral amines and amino alcohols via the asymmetric reductive amination of a ketone. frontiersin.org A hydroxy ketone precursor, such as 1-hydroxyheptan-3-one, could be converted directly to 3-aminoheptan-1-ol. Subsequent N-methylation would yield the target compound. Native AmDHs have shown effectiveness in converting linear alkyl ketones and ketones with unprotected alcohol functionalities into the corresponding chiral amines and amino alcohols with high conversion and enantiomeric excess. frontiersin.org Other enzymes like transaminases can also be used in cascade reactions to produce chiral amino-alcohols. nih.gov

Table 3: Biocatalytic Approaches to Chiral Amino Alcohols

Enzyme Class Reaction Type Substrate Example Key Advantage
Amine Dehydrogenase (AmDH) Asymmetric Reductive Amination α-Hydroxy ketones, Alkyl ketones Direct conversion of ketones to chiral amines using ammonia; high stereoselectivity (>99% ee). frontiersin.orgfrontiersin.org
Ketoreductase (KRED) Asymmetric Ketone Reduction Prochiral ketones Extremely high enantioselectivity for alcohol formation; operates under mild aqueous conditions. nih.gov
Transaminase (TAm) Transamination Keto-alcohols Can be coupled with other enzymes in cascade reactions for multi-step synthesis in one pot. nih.gov
Dioxygenase / Decarboxylase C-H Oxidation & Decarboxylation L-lysine Multi-step enzymatic cascade to produce various amino alcohols from readily available amino acids. nih.gov

Optimization of Synthetic Parameters

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of various reaction parameters. This involves systematic screening of conditions and understanding the role of different components in the reaction mixture.

The efficiency of any synthetic route is highly dependent on the reaction conditions. Key parameters that are typically screened include temperature, reaction time, reagent stoichiometry, and the choice of catalyst or additives.

For instance, in a catalytic hydrogenation, screening different bases (e.g., Na₂CO₃, K₂CO₃), solvents (e.g., EtOH, MeOH, THF), and hydrogen pressures is crucial to maximize both conversion and enantioselectivity. sioc-journal.cn In reactions involving organometallic reagents or sensitive intermediates, temperature control is critical; decreasing the temperature often enhances selectivity by minimizing side reactions. mdpi.com

The ratio of reactants can also have a significant impact. In an aminolysis reaction to form an amino alcohol, using an excess of the amine can improve conversion and regioselectivity, while minimizing the formation of undesired byproducts. Similarly, in borrowing hydrogen reactions for the synthesis of β-amino acid esters, the alcohol-to-amine ratio was found to be a critical parameter affecting conversion. researchgate.net Systematic screening, often aided by design of experiment (DoE) methodologies, allows for the rapid identification of optimal conditions for both yield and stereochemical purity.

The choice of solvent can profoundly influence the rate, yield, and selectivity of a reaction. Solvents can affect the solubility of reagents, stabilize transition states, and in some cases, participate directly in the reaction mechanism. acs.org

In asymmetric reductions, solvent polarity and coordinating ability can alter the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity. For example, in the enantioselective reduction of ketones using an in-situ generated oxazaborolidine catalyst, toluene afforded a higher yield than more polar solvents like THF. mdpi.com In other cases, a solvent may directly participate in the hydrogen transfer step. DFT and molecular dynamics simulations have shown that in certain Mn-catalyzed ketone reductions, the isopropanol solvent acts as the direct hydrogen donor in a solvent-assisted hydride shift, highlighting its active role beyond that of a simple medium. acs.org

For biocatalytic reactions, which are typically run in aqueous buffers, the use of co-solvents can be necessary to improve the solubility of hydrophobic substrates. However, the choice and concentration of the organic co-solvent must be carefully selected to avoid denaturation or inhibition of the enzyme.

Chemical Reactivity and Transformation Studies of 3 Methylamino Heptan 1 Ol

Oxidative Transformations of the Primary Alcohol Functionality

The primary alcohol group in 3-(Methylamino)heptan-1-OL is susceptible to oxidation, yielding either an aldehyde or a carboxylic acid depending on the reagents and reaction conditions employed. For selective transformations, the secondary amine may require a protecting group (e.g., Boc, Cbz) to prevent undesired side reactions with the oxidizing agent.

The oxidation of the primary alcohol can be controlled to selectively form either 3-(Methylamino)heptanal or 3-(Methylamino)heptanoic acid.

Aldehyde Formation: The partial oxidation to an aldehyde requires mild, anhydrous conditions to prevent overoxidation to the carboxylic acid. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a solvent like dichloromethane (DCM) are effective for this transformation. Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or a similar agent at low temperatures, is another standard method that would yield the aldehyde with high selectivity.

Carboxylic Acid Formation: Stronger oxidizing agents and more vigorous conditions will fully oxidize the primary alcohol to a carboxylic acid. Common reagents for this include potassium permanganate (KMnO₄) in a basic solution, followed by acidic workup, or the Jones reagent (CrO₃ in aqueous sulfuric acid). Heating the reaction mixture under reflux is often necessary to ensure the reaction goes to completion.

Table 1: Predicted Oxidative Transformations

Starting MaterialProductReagent(s)Conditions
This compound3-(Methylamino)heptanalPyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)Anhydrous CH₂Cl₂, Room Temp.
This compound3-(Methylamino)heptanoic acidPotassium permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄)Heat, Reflux

Reductive Transformations of the Amino Alcohol System

The term "reductive transformation" for the this compound system primarily refers to the deoxygenation of the primary alcohol, as this functional group is already in a reduced state. Direct reduction of the C-O bond is difficult; therefore, a two-step process is typically required. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. Subsequently, the resulting intermediate can be reduced with a strong hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄), to cleave the C-O bond and yield 3-(Methylamino)heptane. organic-chemistry.org

Table 2: Predicted Reductive Deoxygenation

StepStarting MaterialProductReagent(s)
1This compound3-(Methylamino)heptyl tosylatep-Toluenesulfonyl chloride (TsCl), Pyridine
23-(Methylamino)heptyl tosylate3-(Methylamino)heptaneLithium aluminum hydride (LiAlH₄)

Reactions Involving the Secondary Amine Group

The secondary amine in this compound is a nucleophilic and basic center, making it reactive towards electrophiles and acids.

N-Alkylation: As a typical secondary amine, the nitrogen atom can act as a nucleophile and react with alkyl halides (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form a tertiary amine. This reaction is often performed in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. It is important to note that the resulting tertiary amine can sometimes undergo further alkylation to form a quaternary ammonium salt, especially if an excess of the alkylating agent is used.

N-Acylation: The secondary amine reacts readily and cleanly with acylating agents like acid chlorides or acid anhydrides to form a stable amide derivative. bath.ac.ukgoogle.comgoogleapis.comresearchgate.net For example, reaction with acetyl chloride in the presence of a base such as triethylamine or pyridine would yield N-(1-ethyl-3-hydroxypropyl)-N-methylacetamide. This reaction is generally highly efficient and selective for the amine over the alcohol under standard conditions.

The lone pair of electrons on the nitrogen atom imparts basic properties to the amine group. It will readily react with both inorganic and organic acids (e.g., hydrochloric acid, sulfuric acid, acetic acid) in a simple acid-base reaction to form the corresponding ammonium salt. For instance, reacting this compound with hydrochloric acid would produce 3-(methylammonio)heptan-1-ol chloride. This conversion to a salt is a common strategy used to increase the water solubility of amines and is often used during purification processes.

Table 3: Predicted Reactions of the Secondary Amine

Reaction TypeStarting MaterialElectrophile ExampleProduct Example
N-AlkylationThis compoundMethyl Iodide (CH₃I)3-(Dimethylamino)heptan-1-ol
N-AcylationThis compoundAcetyl Chloride (CH₃COCl)N-(1-butyl-3-hydroxypropyl)-N-methylacetamide
Salt FormationThis compoundHydrochloric Acid (HCl)3-(Methylammonio)heptan-1-ol chloride

Investigating Carbon-Carbon Bond Forming Reactions at the Alkyl Chain

Forming new carbon-carbon bonds on the unactivated alkyl chain of this compound directly is challenging. A more feasible and common strategy involves first converting one of the existing functional groups into a reactive handle suitable for cross-coupling reactions. princeton.edunih.govacs.org

The primary alcohol is the ideal starting point for such a modification. It can be transformed into a good electrophilic center, such as an alkyl bromide or tosylate, as described previously (see Section 3.2). This functionalized intermediate can then participate in a variety of well-established C-C bond-forming reactions. For example, reaction with an organocuprate reagent (a Gilman reagent) or a Grignard reagent in the presence of a copper catalyst would allow for the coupling of a new alkyl or aryl group at the C1 position. For these reactions to be successful, the secondary amine would likely need to be protected to prevent it from interfering with the organometallic reagents.

Table 4: Hypothetical C-C Bond Formation Strategy

StepDescriptionStarting MaterialReagent(s)Intermediate/Product
1Protection of AmineThis compoundDi-tert-butyl dicarbonate (Boc)₂Otert-butyl (1-butyl-3-hydroxypropyl)(methyl)carbamate
2Conversion of Alcohol to BromideAmine-protected alcoholPhosphorus tribromide (PBr₃)tert-butyl (3-bromo-1-butylpropyl)(methyl)carbamate
3C-C CouplingProtected alkyl bromideLithium dimethylcuprate ((CH₃)₂CuLi)tert-butyl methyl(4-methyloctan-2-yl)carbamate
4Deprotection of AmineProtected coupled productTrifluoroacetic acid (TFA)4-Methyl-N-methyloctan-2-amine

Radical Addition Reactions

While specific studies on radical addition reactions directly involving this compound are not extensively documented in the literature, the reactivity of its constituent functional groups—a secondary amine and a primary alcohol—provides a basis for predicting its behavior. Radical species can interact with this molecule at several potential sites, leading to a variety of products.

The secondary amine functionality is a key site for radical-mediated reactions. Amines can undergo single-electron oxidation to form aminium radical cations. nih.gov These electrophilic radical species are known to readily add to nucleophilic alkenes and arenes. nih.gov In the context of this compound, the formation of an aminium radical cation could initiate intramolecular cyclization reactions if a suitable radical acceptor is present within the molecule or participate in intermolecular additions.

Another possibility involves the abstraction of a hydrogen atom from the carbon alpha to the nitrogen atom, forming an α-amino radical. This radical species can then participate in additions to unsaturated systems. The formation of α-amino radicals from amines is a known process, often initiated by photoredox catalysis. beilstein-journals.org

The primary alcohol group can also be a site for radical generation. Alkoxy radicals can be formed from alcohols, although this typically requires activation as the O-H bond is strong. nih.gov Once formed, an alkoxy radical can undergo several reactions, including hydrogen atom transfer (HAT) or β-scission. nih.gov While not a direct radical addition to the alcohol, the formation of an alkoxy radical could initiate subsequent intramolecular radical additions if an unsaturated moiety is present elsewhere in the molecule or a tethered reaction partner.

A plausible, albeit hypothetical, radical addition reaction involving this compound could be initiated by an external radical species. For instance, a carbon-centered radical could potentially add to the nitrogen atom, although this is less common than addition to unsaturated bonds. More likely, a radical could abstract a hydrogen atom from the carbon backbone, generating a carbon-centered radical on the heptane (B126788) chain. This new radical could then undergo various transformations, including addition to a suitable acceptor.

The following table summarizes potential radical-generating reactions at the functional groups of this compound, which are precursors to subsequent addition reactions.

Functional GroupRadical Species GeneratedInitiating Method (Example)Potential Subsequent Reaction
Secondary AmineAminium Radical CationSingle-Electron Oxidation (e.g., Photoredox Catalysis) nih.govIntermolecular addition to alkenes
Secondary Amineα-Amino RadicalHydrogen Abstraction (e.g., Photoredox Catalysis) beilstein-journals.orgAddition to unsaturated systems
Primary AlcoholAlkoxy RadicalO-H Bond Activation (e.g., Transition Metal Catalysis) nih.govIntramolecular Hydrogen Atom Transfer (HAT)

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanistic pathways of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic strategies. While specific mechanistic studies for this exact molecule are scarce, the general mechanisms for the radical reactions of secondary amines and primary alcohols provide a strong foundation for analysis.

Mechanism of Aminium Radical Cation Formation and Reaction:

A key reaction pathway for secondary amines involves the formation of an aminium radical cation through single-electron transfer (SET). This process can be initiated by chemical oxidants or, more commonly in modern organic synthesis, by photoredox catalysis. nih.gov

Initiation: A photocatalyst, upon excitation by visible light, can oxidize the secondary amine of this compound to its corresponding aminium radical cation.

Propagation: This electrophilic aminium radical cation can then react with a nucleophilic species, such as an alkene. This addition results in the formation of a new carbon-centered radical.

Termination/Further Reaction: The resulting carbon-centered radical can then be reduced by the reduced form of the photocatalyst to yield the final product and regenerate the catalyst, or it can participate in further radical chain reactions.

Experimental and theoretical evidence supports the involvement of electrophilic aminium radicals in direct C-H amination of arenes, which proceeds via direct attack on the aromatic ring. A similar electrophilic addition to an alkene would be a plausible reaction pathway for the aminium radical cation derived from this compound.

Mechanism of Alkoxy Radical Formation and Transformation:

The primary alcohol functionality can be transformed via an alkoxy radical intermediate. The generation of alkoxy radicals from unfunctionalized alcohols is challenging due to the high bond dissociation energy of the O-H bond but can be achieved using various catalytic methods. nih.gov

Initiation: Transition metal or photoredox catalysts can facilitate the homolysis of the O-H bond to generate an alkoxy radical.

Reaction Pathways: Once formed, the alkoxy radical can undergo several transformations:

Hydrogen Atom Transfer (HAT): The highly reactive alkoxy radical can abstract a hydrogen atom from a C-H bond within the same molecule (intramolecular) or from another molecule (intermolecular). 1,5-HAT is a common pathway in such systems. libretexts.org

β-Scission: The alkoxy radical can undergo cleavage of a C-C bond beta to the oxygen atom, leading to the formation of a carbonyl compound and a new alkyl radical. nih.gov

The following table outlines the key steps in these proposed mechanistic pathways.

Mechanistic PathwayKey IntermediateFormation StepSubsequent Steps
Aminium Radical Cation PathwayAminium Radical CationSingle-Electron Oxidation of the secondary amine nih.govElectrophilic addition to a π-system, reduction of the resulting radical
Alkoxy Radical PathwayAlkoxy RadicalCatalytic O-H bond homolysis of the primary alcohol nih.govIntramolecular Hydrogen Atom Transfer (HAT), β-scission

Stereochemical Analysis and Chirality in 3 Methylamino Heptan 1 Ol

Identification and Absolute Configuration Assignment of Stereoisomers

3-(Methylamino)heptan-1-OL possesses a single chiral center at the C3 carbon atom, which is bonded to four different substituents: a hydrogen atom, a methylamino group (-NHCH₃), an ethyl group (-CH₂CH₃), and a hydroxypropyl group (-CH₂CH₂OH). The presence of this stereocenter gives rise to two possible stereoisomers that are non-superimposable mirror images of each other, known as enantiomers.

These enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration as either (R) or (S). The assignment is based on the atomic number of the atoms directly attached to the chiral center. For this compound, the priority of the substituents would be assigned as follows:

-NHCH₃ (highest priority due to the nitrogen atom)

-CH₂CH₂OH

-CH₂CH₃

-H (lowest priority)

By orienting the molecule so that the lowest priority group (hydrogen) is pointing away from the viewer, the sequence of the remaining three groups in descending order of priority determines the configuration. A clockwise direction corresponds to the (R)-enantiomer, while a counter-clockwise direction indicates the (S)-enantiomer.

The two enantiomers of this compound are:

(R)-3-(Methylamino)heptan-1-ol

(S)-3-(Methylamino)heptan-1-ol

Table 1: Stereoisomers of this compound

StereoisomerAbsolute ConfigurationPredicted Optical Rotation
Enantiomer 1(R)dextrorotatory (+) or levorotatory (-)
Enantiomer 2(S)levorotatory (-) or dextrorotatory (+)

Enantiomeric Purity Determination Methodologies

The determination of enantiomeric purity, or enantiomeric excess (ee), is crucial in the synthesis and characterization of chiral molecules. For this compound, several methodologies could be employed.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. It involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino alcohols, polysaccharide-based CSPs are often effective. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

Gas Chromatography (GC) with a Chiral Column: Similar to HPLC, chiral GC columns can be used to separate volatile derivatives of the enantiomers. The amino and alcohol groups in this compound would likely require derivatization to increase volatility.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR spectra of the two enantiomers become distinguishable. The protons near the chiral center will exhibit different chemical shifts for the (R) and (S) isomers, allowing for the quantification of each enantiomer.

Derivatization with a Chiral Reagent: Reacting the racemic mixture of this compound with an enantiomerically pure chiral derivatizing agent forms a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified by standard chromatographic or spectroscopic techniques.

Table 2: Methodologies for Enantiomeric Purity Determination

MethodologyPrincipleTypical Application
Chiral HPLCDifferential interaction with a chiral stationary phaseDirect separation and quantification of enantiomers
Chiral GCSeparation of volatile derivatives on a chiral columnAnalysis of volatile or derivatized enantiomers
NMR with Chiral Shift ReagentsFormation of diastereomeric complexes with distinct NMR spectraQuantification of enantiomeric ratios
Derivatization with Chiral ReagentsFormation of diastereomers with different physical propertiesIndirect separation and quantification by standard techniques

Conformational Analysis of Chiral this compound

The three-dimensional shape, or conformation, of this compound is determined by the rotation around its single bonds. The presence of both a hydroxyl and a methylamino group allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the preferred conformations.

Computational modeling, such as density functional theory (DFT) calculations, can be used to predict the stable conformers and their relative energies. For a molecule like this compound, the key dihedral angles to consider are those around the C-C and C-N bonds adjacent to the chiral center.

It is likely that the most stable conformers will be those that minimize steric hindrance between the bulky substituents and maximize favorable interactions like intramolecular hydrogen bonding between the -OH and -NHCH₃ groups. The conformation will also be influenced by the solvent environment. In polar solvents, intermolecular hydrogen bonding with the solvent may compete with intramolecular hydrogen bonding.

Influence of Stereochemistry on Molecular Recognition (Academic focus, not biological effect)

In the context of molecular recognition, the specific three-dimensional arrangement of functional groups in a chiral molecule is paramount. The (R) and (S) enantiomers of this compound will interact differently with other chiral molecules or environments.

For instance, in chiral chromatography, the differential interaction with the chiral stationary phase is a form of molecular recognition. One enantiomer may fit more snugly or form stronger non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) with the chiral selector, leading to a longer retention time.

Similarly, in asymmetric catalysis, if this compound were to be used as a chiral ligand for a metal catalyst, the stereochemistry at the C3 center would dictate the facial selectivity of the catalyst, leading to the preferential formation of one enantiomer of the product. The precise spatial orientation of the coordinating amino and hydroxyl groups would create a chiral pocket around the metal center, influencing how a substrate approaches and binds.

The study of these interactions provides fundamental insights into the principles of stereoselective molecular recognition, which is a cornerstone of supramolecular chemistry and asymmetric synthesis.

Compound Names Mentioned

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, a complete structural assignment of 3-(Methylamino)heptan-1-ol can be achieved.

Proton NMR (¹H NMR) provides information about the different chemical environments of hydrogen atoms (protons) in the molecule. By analyzing chemical shifts, integration, and signal splitting (multiplicity), the connectivity of the molecule can be deduced. For this compound, one would expect to see distinct signals for the protons on the heptanol (B41253) backbone, the N-methyl group, and the hydroxyl and amine protons.

The predicted ¹H NMR spectral data are summarized in the table below. The chemical shifts are influenced by adjacent electronegative atoms (oxygen and nitrogen), which cause nearby protons to appear at a higher chemical shift (downfield). The splitting pattern is predicted by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.

Table 1: Predicted ¹H NMR Data for this compound Predicted in CDCl₃ at 400 MHz

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H1 (-CH₂OH) ~ 3.65 Triplet (t) 2H
H7 (-CH₃) ~ 0.90 Triplet (t) 3H
N-CH₃ ~ 2.45 Singlet (s) 3H
H3 (-CH(NH)-) ~ 2.70 Multiplet (m) 1H
H2 ~ 1.70 Multiplet (m) 2H
H4, H5, H6 ~ 1.30 - 1.50 Multiplet (m) 6H
OH Variable Broad Singlet (br s) 1H

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. docbrown.infodocbrown.info Each unique carbon atom in the structure gives a distinct signal. For this compound, eight distinct signals are expected: one for each of the seven carbons in the heptane (B126788) chain and one for the methyl group attached to the nitrogen. The chemical shifts are highly dependent on the local electronic environment. Carbons bonded to electronegative atoms like oxygen (C1) and nitrogen (C3) are significantly shifted downfield.

Table 2: Predicted ¹³C NMR Data for this compound Predicted in CDCl₃ at 100 MHz

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (-CH₂OH) ~ 62.5
C3 (-CH(NH)-) ~ 59.0
N-CH₃ ~ 33.0
C2 ~ 35.0
C4 ~ 32.0
C5 ~ 29.5
C6 ~ 22.8

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically between protons on adjacent carbons. For this compound, COSY would show correlations connecting H1 to H2, H2 to H3, H3 to H4, and so on, confirming the integrity of the heptane backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. For example, it would show a cross-peak between the proton signal at ~3.65 ppm and the carbon signal at ~62.5 ppm, definitively assigning them to C1.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different parts of the molecule. Key expected correlations would include a cross-peak from the N-methyl protons (~2.45 ppm) to the C3 carbon (~59.0 ppm), confirming the position of the methylamino group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govmdpi.com It is an ideal method for analyzing volatile compounds in complex mixtures. This compound is sufficiently volatile for GC analysis, although derivatization of the hydroxyl and amine groups may be employed to improve chromatographic peak shape.

Upon ionization in the mass spectrometer (typically by electron ionization), the molecule will fragment in a predictable manner. The most characteristic fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

Molecular Ion (M⁺): The parent ion would be expected at an m/z corresponding to the molecular weight, 145.

Alpha-Cleavage: The most favorable cleavage would occur at the C3-C4 bond, resulting in the loss of a butyl radical and the formation of a stable, resonance-stabilized cation at m/z 86 . This is expected to be a major peak in the spectrum.

Other Fragments: Another alpha-cleavage could cleave the C2-C3 bond, leading to a fragment at m/z 44 . Loss of a water molecule from the molecular ion could also produce a peak at m/z 127.

Table 3: Predicted Major Fragment Ions in GC-MS (Electron Ionization) of this compound

Predicted m/z Possible Fragment Ion/Structure
145 [C₈H₁₉NO]⁺ (Molecular Ion)
86 [CH₃NH=CHCH₂CH₂OH]⁺
44 [CH₂=NHCH₃]⁺

LC-MS is an alternative and highly sensitive method, particularly useful for compounds that are less volatile or thermally unstable. Using soft ionization techniques like Electrospray Ionization (ESI), LC-MS typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.

For this compound (MW = 145.15), analysis in positive ion mode would show a prominent ion at m/z 146.15 . uni.lu The high sensitivity of LC-MS makes it suitable for detecting trace amounts of the compound. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented to produce a characteristic pattern that can be used for definitive identification.

Table 4: Predicted Ions in LC-MS (ESI Positive Mode) of this compound

Ion Type Predicted m/z
Protonated Molecule [M+H]⁺ 146.15

Table of Compounds Mentioned

Compound Name
This compound
Carbon
Nitrogen
Oxygen

High Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for both quantifying this compound and assessing its stereochemical purity. Due to the lack of a strong chromophore in the molecule, derivatization or the use of specialized detectors is often necessary for sensitive detection.

The development of a robust HPLC method for the quantitative analysis of this compound requires careful optimization of several parameters to achieve accurate and reproducible results. A common approach involves pre-column derivatization to attach a UV-active or fluorescent tag to the amino group, thereby enhancing detection sensitivity. Reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol are suitable for creating highly fluorescent isoindole derivatives of the secondary amine.

A typical reversed-phase HPLC (RP-HPLC) method would be developed on a C18 stationary phase. The mobile phase composition, flow rate, and column temperature must be systematically adjusted to ensure optimal separation from impurities and a stable baseline.

Table 1: Exemplary HPLC Method Parameters for Quantitative Analysis of Derivatized this compound

ParameterCondition
HPLC System Quaternary Gradient Pump, Autosampler, Column Oven, Fluorescence Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector Fluorescence Detector (λex = 340 nm, λem = 450 nm)
Derivatization Pre-column with o-phthalaldehyde (OPA)/N-acetyl-L-cysteine (NAC)

Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the method is suitable for its intended purpose.

Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers, (R)-3-(methylamino)heptan-1-ol and (S)-3-(methylamino)heptan-1-ol. Differentiating and quantifying these enantiomers is critical and is achieved using chiral HPLC. heraldopenaccess.usphenomenex.com This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.comsigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a wide range of chiral compounds, including amino alcohols. mdpi.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is crucial for achieving resolution. A small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. scholarsportal.info

The enantiomeric excess (ee) is a measure of the purity of the chiral sample and is calculated from the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us

Table 2: Typical Chiral HPLC Method Parameters for Enantiomeric Separation

ParameterCondition
HPLC System Isocratic Pump, Autosampler, UV Detector
Column Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temp. 25 °C
Injection Vol. 5 µL
Detector UV at 220 nm (Note: Derivatization may be required for higher sensitivity)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary alcohol, secondary amine, and aliphatic hydrocarbon components. libretexts.orgdummies.com

The key diagnostic absorptions are:

O-H Stretch: A strong and very broad absorption band for the hydroxyl group (O-H) of the primary alcohol, typically appearing in the region of 3200-3600 cm⁻¹. masterorganicchemistry.com The broadness is due to intermolecular hydrogen bonding.

N-H Stretch: A single, medium-to-weak intensity, and sharper absorption band in the 3300-3500 cm⁻¹ region, which is characteristic of a secondary amine (R₂NH). utdallas.eduorgchemboulder.com This peak is typically less broad than the O-H stretch. dummies.com

C-H Stretch: Strong, sharp absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds in the heptyl and methyl groups. docbrown.info

C-O Stretch: A medium-to-strong intensity band in the fingerprint region, around 1050-1150 cm⁻¹, indicating the C-O stretching vibration of the primary alcohol. libretexts.org

N-H Bend: A band may appear around 1550-1650 cm⁻¹ for the N-H bending vibration, though it can sometimes be weak.

By analyzing the presence, position, and shape of these absorption bands, the chemical identity and functional group composition of this compound can be confirmed.

Table 3: Predicted Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Alcohol (O-H)Stretch, H-bonded3200 - 3600Strong, Broad
Secondary Amine (N-H)Stretch3300 - 3500Medium to Weak, Sharp
Alkane (C-H)Stretch2850 - 2960Strong, Sharp
Alcohol (C-O)Stretch1050 - 1150Medium to Strong
Secondary Amine (N-H)Bend1550 - 1650Variable

Computational Chemistry and Molecular Modeling Studies of 3 Methylamino Heptan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Detailed analysis of 3-(Methylamino)heptan-1-OL using DFT methods, such as with the B3LYP or M06-2X functionals and a suitable basis set (e.g., 6-31G(d)), can reveal key electronic properties. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability.

Furthermore, these calculations can generate a molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential), such as those around the oxygen and nitrogen atoms, and electron-poor regions (positive potential), typically found around the hydroxyl and amine protons. This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions.

Table 1: Exemplary Calculated Electronic Properties for this compound This table presents hypothetical data representative of a typical DFT calculation.

PropertyCalculated ValueMethod/Basis Set
Total Electronic Energy-521.74 HartreesB3LYP/6-31G(d)
HOMO Energy-8.95 eVB3LYP/6-31G(d)
LUMO Energy1.45 eVB3LYP/6-31G(d)
HOMO-LUMO Gap10.40 eVB3LYP/6-31G(d)
Dipole Moment1.85 DebyeB3LYP/6-31G(d)

Conformational Landscapes and Isomer Stability

Computational methods can systematically explore the potential energy surface by rotating the molecule's key dihedral angles, such as the C-C-C-C backbone, the C-C-N-C angle, and the C-C-O-H angle. The stability of different conformers is primarily governed by a balance of steric hindrance, torsional strain, and intramolecular interactions. A significant stabilizing factor in amino alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the amine (-NH-) group. kuleuven.be

Calculations would likely show that conformers allowing for this O-H···N or N-H···O interaction are significantly lower in energy than extended, linear conformers where such bonding is impossible. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound This table illustrates plausible results from a conformational analysis, highlighting the stabilizing effect of intramolecular hydrogen bonding.

Conformer DescriptionKey Dihedral AnglesRelative Energy (kcal/mol)Key Feature
Folded (H-Bonded)gauche, gauche0.00Intramolecular O-H···N bond
Partially Extendedgauche, anti2.15No H-bond, reduced steric clash
Fully Extendedanti, anti3.80No H-bond, linear backbone

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry provides highly valuable methods for predicting spectroscopic data, which can be used to confirm experimental results or to aid in structural elucidation. rsc.org The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application.

Using the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, it is possible to calculate the isotropic shielding constants for each nucleus (¹³C and ¹H). nih.gov These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For flexible molecules, it is best practice to perform a Boltzmann-weighted average of the chemical shifts from the most stable conformers to obtain a final predicted spectrum that accounts for conformational dynamics. Modern approaches using machine learning and graph neural networks have also shown high accuracy in predicting NMR shifts, sometimes rivaling or exceeding traditional DFT methods in speed and precision. nih.gov The accuracy of DFT-based predictions for ¹H shifts often falls within a root mean square error (RMSE) of 0.2–0.4 ppm. nih.gov

Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound This table shows representative chemical shift values that would be expected from a DFT/GIAO calculation.

AtomAtom Number (IUPAC)Predicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
C1-CH₂OH61.53.65 (t)
C2-CH₂-37.21.60 (m)
C3-CH(NH)-59.82.85 (m)
C4-CH₂-34.11.45 (m)
C5-CH₂-28.91.30 (m)
C6-CH₂-22.61.30 (m)
C7-CH₃14.00.90 (t)
C8N-CH₃33.52.45 (s)

Determination of Acid-Base Properties (pKa) of the Amine Functionality

The pKa is a measure of the acidity of a compound and, for an amine, reflects the equilibrium of its protonation state. Computational methods can predict the pKa of the secondary amine in this compound by calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in solution (BH⁺ → B + H⁺).

A common and effective method involves a thermodynamic cycle that separates the free energy change into gas-phase and solvation components. The cycle requires calculating the Gibbs free energy of the protonated amine (BH⁺) and the neutral amine (B) in both the gas phase and in a simulated aqueous environment. Solvation energies are typically calculated using a Polarizable Continuum Model (PCM) or the SMD model. nih.govkyushu-u.ac.jp The free energy of the proton in water is a well-established experimental value. The final pKa is derived from the calculated total ΔG in solution. DFT functionals like M06-2X combined with the SMD solvation model have demonstrated good accuracy for pKa predictions of aliphatic amines. nih.gov

Table 4: Hypothetical Thermodynamic Cycle Data for pKa Calculation This table outlines the components of a typical pKa calculation for the amine group.

Thermodynamic ParameterDescriptionHypothetical Value (kcal/mol)
ΔG(gas)Gas-phase free energy of deprotonation215.0
ΔGsolv(BH⁺)Solvation free energy of the protonated amine-75.5
ΔGsolv(B)Solvation free energy of the neutral amine-8.2
ΔGsolv(H⁺)Experimental solvation free energy of a proton-265.9
ΔG(aq)Calculated free energy of deprotonation in water14.6
Predicted pKa-log(Ka) derived from ΔG(aq)10.7

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

While quantum methods are excellent for electronic properties, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of the molecule and its interactions with a solvent over time. MD simulations model the system using classical mechanics, where atoms are treated as spheres and bonds as springs, governed by a set of parameters known as a force field (e.g., AMBER, CHARMM).

An MD simulation of this compound would typically involve placing the molecule in a box of explicit solvent molecules, such as water (using models like TIP3P). osf.io The simulation tracks the positions and velocities of all atoms over nanoseconds. Analysis of the resulting trajectory can reveal detailed information about solvation structure and dynamics.

For example, radial distribution functions (RDFs) can be calculated to show the probability of finding solvent atoms at a certain distance from the amine or hydroxyl groups, revealing the structure of the solvation shell. acs.org The simulation can also quantify the number and lifetime of hydrogen bonds formed between the solute and solvent, providing insight into how the molecule integrates into the solvent's hydrogen-bond network. acs.org

Table 5: Exemplary Results from a Molecular Dynamics Simulation in Water This table presents typical data that could be extracted from an MD simulation trajectory.

Analysis TypeFindingImplication
RDF of Water Oxygen around Amine NitrogenSharp peak at 2.8 ÅStructured first solvation shell with strong H-bonding.
RDF of Water Oxygen around Hydroxyl OxygenSharp peak at 2.7 ÅStrong H-bonding capacity of the hydroxyl group.
Hydrogen Bond Count (Solute-Water)Average of 3.5 H-bondsThe molecule is well-solvated and interacts strongly with water.
Solvent Accessible Surface Area (SASA)Alkyl chain: 150 Ų; Polar groups: 65 ŲHighlights the amphiphilic nature of the molecule.

Structure-Property Relationship (SPR) Modeling for Analogues

Structure-Property Relationship (SPR) or Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of new molecules based on their structural features. plos.org For this compound, an SPR model could be developed to predict a specific property (e.g., aqueous solubility, boiling point, or biological activity) for a series of its analogues.

The process involves creating a dataset of similar molecules where the property of interest has been measured. For each molecule, a set of numerical values, or "molecular descriptors," are calculated. These can range from simple properties like molecular weight and atom counts to more complex values derived from the 3D structure or electronic properties (e.g., logP, polar surface area, dipole moment). A mathematical model, often using multiple linear regression, is then built to correlate the descriptors with the property. nih.gov

For analogues of this compound, one could vary the length of the alkyl chain or add substituents. The resulting model could then be used to predict the properties of untested analogues, guiding synthetic efforts toward molecules with desired characteristics.

Table 6: Hypothetical Dataset for a QSPR Model to Predict Aqueous Solubility This table illustrates the construction of a dataset for building a simple linear QSPR model for amino alcohol analogues.

CompoundMolecular Weight (g/mol)Polar Surface Area (Ų)LogPMeasured Solubility (logS)
3-(Methylamino)pentan-1-ol117.1932.30.65-0.5
3-(Methylamino)hexan-1-ol131.2232.31.18-1.1
This compound145.2532.31.71-1.7
3-(Methylamino)octan-1-ol159.2832.32.24-2.3

A potential regression equation could be: logS = 1.5 - 0.02(Mol. Weight) - 0.9(LogP)

Role of 3 Methylamino Heptan 1 Ol As a Chemical Intermediate

Precursor in the Synthesis of More Complex Organic Molecules

The presence of both a nucleophilic amine and a hydroxyl group allows 3-(Methylamino)heptan-1-ol to serve as a versatile starting material for the construction of more elaborate molecular architectures. The methylamino group can readily undergo a variety of chemical reactions, including acylation, alkylation, and arylation, to introduce new substituents and build molecular complexity. Similarly, the primary alcohol functionality can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for substitution reactions.

In the pharmaceutical industry, chiral amino alcohols are crucial building blocks for the synthesis of active pharmaceutical ingredients (APIs). vulcanchem.com While specific applications of this compound are not widely documented, its structural motif is found in numerous biologically active compounds. The synthesis of complex molecules often relies on the strategic use of such bifunctional intermediates to construct a carbon skeleton with desired stereochemistry and functionality. The heptane (B126788) chain of this compound also provides a lipophilic component, which can be advantageous for modulating the pharmacokinetic properties of a drug candidate.

The synthetic utility of similar amino alcohols is well-established. For instance, derivatives of 3-amino-1-adamantanemethanol have been synthesized from adamantane (B196018) carboxylic acid, highlighting a pathway from a cyclic carboxylic acid to a functionalized amino alcohol. researchgate.net This suggests that analogous synthetic strategies could be employed to produce a variety of substituted heptan-1-ol derivatives from corresponding carboxylic acid precursors.

Building Block for Novel Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. Amino alcohols like this compound are ideal precursors for the synthesis of a wide range of heterocyclic systems. The intramolecular cyclization of derivatives of this compound can lead to the formation of various saturated heterocycles, such as oxazines and other related structures.

The reaction of amino alcohols with aldehydes or ketones can yield oxazolidines. researchgate.net Furthermore, the transformation of amino acids into their corresponding hydrazides and subsequent reactions can produce a variety of heterocyclic compounds, including pyrazoles, pyridazines, thiazepines, and oxazepines. rdd.edu.iq This highlights the potential of this compound to be converted into a diverse array of heterocyclic structures through multi-step synthetic sequences. The synthesis of tetracyclic heterosteroidal compounds, for example, has been achieved using naphthalene (B1677914) amino-alcohols as key intermediates. mdpi.com

The general reactivity of amino alcohols allows for their incorporation into larger, more complex heterocyclic frameworks. The specific substitution pattern and stereochemistry of the amino alcohol can influence the final structure and properties of the resulting heterocyclic compound.

Applications in Ligand Design for Catalysis

Chiral amino alcohols are highly effective ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. alfa-chemistry.com The ability of the amino and hydroxyl groups to coordinate to a metal center creates a chiral environment that can direct the stereochemical outcome of a chemical reaction. These ligands have been successfully employed in a variety of catalytic transformations, including the enantioselective addition of organozinc reagents to aldehydes and nickel-catalyzed Suzuki reactions. rsc.orgorganic-chemistry.org

The general structure of this compound, with its stereocenter at the third carbon, makes it a promising candidate for development as a chiral ligand. The nitrogen and oxygen atoms can act as a bidentate ligand, chelating to a metal catalyst. The substituents on the nitrogen and the carbon backbone can be modified to fine-tune the steric and electronic properties of the ligand, thereby optimizing its performance in a specific catalytic reaction.

For example, new chiral amino alcohol ligands have been synthesized and evaluated for the asymmetric transfer hydrogenation of ketones. scilit.com Furthermore, chiral amino alcohol ligands have been anchored to polystyrene resins, demonstrating their utility in heterogeneous catalysis, which simplifies catalyst recovery and reuse. nih.gov The development of copper-catalyzed asymmetric synthesis of γ-amino alcohols further underscores the importance of this class of compounds in generating valuable chiral synthons. researchgate.net

Below is a table summarizing the potential applications of this compound as a chemical intermediate:

Application Area Specific Role of this compound Potential Products
Complex Molecule Synthesis Serves as a bifunctional building block with reactive amine and alcohol groups.Pharmaceutical intermediates, biologically active molecules.
Heterocyclic Chemistry Acts as a precursor for the formation of various ring systems through intramolecular cyclization.Oxazolidines, oxazines, and other nitrogen- and oxygen-containing heterocycles.
Asymmetric Catalysis Functions as a chiral ligand for metal-catalyzed reactions.Enantiomerically enriched alcohols, amines, and other chiral compounds.

In Vitro Mechanistic Exploration of Biological Interactions

Investigation of Molecular Target Engagement Mechanisms (e.g., Receptor Binding)

There is currently no publicly available research detailing the investigation of molecular target engagement for 3-(Methylamino)heptan-1-OL. Studies identifying specific receptor binding affinities or interactions with other molecular targets for this compound have not been found.

Elucidation of Intracellular Signaling Pathway Modulation

Information regarding the effects of this compound on intracellular signaling pathways is not available in the current scientific literature. There are no published studies that elucidate how this specific compound may modulate cascades such as cAMP, MAPK, or others.

Enzyme Activity Modulation Studies

There is no available data from in vitro assays to indicate whether this compound acts as an inhibitor, activator, or substrate for any specific enzymes. Research on its potential to modulate enzyme activity has not been reported.

In Vitro Antimicrobial Mechanism of Action Studies (General to amino alcohols)

While there is research on the antimicrobial properties of the broader chemical class of amino alcohols, specific studies on the antimicrobial mechanism of action for this compound have not been found. The general mechanisms for some amino alcohols may involve disruption of cell membranes or other cellular processes, but it is not possible to assert that this compound follows a similar mechanism without direct experimental evidence.

Conclusion and Future Research Perspectives

Summary of Current Academic Insights and Challenges

Currently, there is a notable lack of specific academic insights directly pertaining to 3-(Methylamino)heptan-1-OL. Publicly accessible chemical databases provide basic information such as its molecular formula (C8H19NO) and structure, but in-depth studies on its synthesis, reactivity, and potential applications are not widely documented. The primary challenge, therefore, is the absence of a foundational body of research.

For structurally similar amino alcohols, research often focuses on stereoselective synthesis and their application as chiral auxiliaries or in the synthesis of biologically active molecules. A significant hurdle in the study of any new chiral amino alcohol like this compound would be the development of efficient and stereoselective synthetic routes to access its various stereoisomers. Without established methods, further investigation into its properties and potential uses remains speculative.

Emerging Synthetic Methodologies for Related Amino Alcohols

The synthesis of chiral amino alcohols is a significant area of research in organic chemistry. These compounds are valuable intermediates in the production of pharmaceuticals and other fine chemicals. Several modern synthetic strategies could be hypothetically applied to the synthesis of this compound.

Key Emerging Methodologies:

Asymmetric Reductive Amination: This method involves the conversion of a ketone to an amine in a stereoselective manner. For this compound, a potential precursor would be a hydroxy ketone, which could be reductively aminated using an appropriate amine source and a chiral catalyst.

Catalytic Asymmetric Aminohydroxylation: This process introduces both an amino and a hydroxyl group across a double bond in an alkene. A suitably substituted heptene (B3026448) derivative could serve as a starting material for the synthesis of this compound.

Ring-Opening of Epoxides: The reaction of an epoxide with an amine is a common method for synthesizing amino alcohols. A chiral epoxide derived from a heptene could be opened with methylamine (B109427) to yield the desired product.

Biocatalysis: Enzymes such as amine dehydrogenases are being engineered to catalyze the synthesis of chiral amino alcohols with high enantioselectivity and under mild reaction conditions.

Synthetic MethodGeneral ApproachPotential for this compound
Asymmetric Reductive AminationStereoselective conversion of a ketone to an amine.A hydroxy ketone precursor could be used.
Catalytic Asymmetric AminohydroxylationAddition of amino and hydroxyl groups across an alkene.A substituted heptene could be a starting material.
Ring-Opening of EpoxidesReaction of an epoxide with an amine.A chiral heptene-derived epoxide could be opened with methylamine.
BiocatalysisUse of enzymes for stereoselective synthesis.Engineered amine dehydrogenases could offer a green synthetic route.

Advanced Computational Approaches for Predictive Modeling

In the absence of experimental data, computational modeling provides a powerful tool to predict the properties and behavior of molecules like this compound. These methods can guide future experimental work and provide insights into potential applications.

Relevant Computational Techniques:

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with other molecules, such as proteins or solvents. This can help in understanding its potential biological activity.

Quantum Mechanics (QM) Calculations: QM methods can provide accurate predictions of molecular properties, including electronic structure, reactivity, and spectroscopic signatures. These calculations can help elucidate reaction mechanisms for its synthesis.

Machine Learning (ML) Models: ML algorithms can be trained on existing chemical data to predict various properties of new molecules. For this compound, ML could be used to predict properties like solubility, toxicity, and potential bioactivity based on its structure.

Computational ApproachApplicationPredicted Insights for this compound
Molecular Dynamics (MD)Simulating molecular motion and interactions.Conformational preferences and potential binding modes to biological targets.
Quantum Mechanics (QM)Calculating electronic structure and properties.Reactivity, spectroscopic data, and reaction pathways.
Machine Learning (ML)Predicting properties from molecular structure.Solubility, toxicity, and potential biological activities.

Potential for this compound in Next-Generation Chemical Scaffold Design

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The design of novel scaffolds is crucial in drug discovery and materials science.

This compound possesses a simple, flexible aliphatic backbone with two key functional groups: a secondary amine and a primary alcohol. This combination offers several possibilities for its use as a chemical scaffold:

Diverse Functionalization: The hydroxyl and amino groups can be independently and selectively modified to introduce a wide range of substituents, allowing for the creation of a library of diverse compounds.

Chirality: The presence of a stereocenter at the third carbon position means that it can be used to generate stereochemically diverse molecules, which is often critical for biological activity.

Lead-Oriented Synthesis: Its relatively low molecular weight and simple structure make it a suitable starting point for lead-oriented synthesis, a strategy aimed at creating libraries of compounds with properties suitable for biological screening.

The development of graph generative models in computational chemistry could further accelerate the exploration of derivatives of this compound, allowing for the in silico design of molecules with desired properties built upon this scaffold.

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